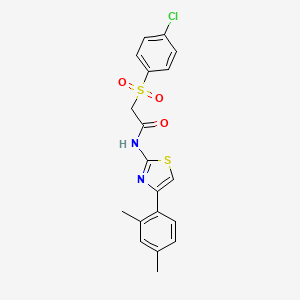![molecular formula C26H21ClFN3O3S B2939951 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one CAS No. 1115332-21-2](/img/structure/B2939951.png)
2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClFN3O3S and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinazoline derivatives, including compounds similar to 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one, are synthesized and characterized for various biological activities. For instance, Kaur et al. (2010) synthesized a series of quinazoline derivatives and screened them for antipsychotic and anticonvulsant activities, highlighting the compound's relevance in pharmacology and neuroscience research (Kaur, Saxena, & Kumar, 2010).
Anticancer Activity
Quinazoline derivatives have demonstrated anticancer properties. For example, Ovádeková et al. (2005) studied the cytotoxicity of a quinazoline derivative against human cancer cell lines, showcasing its potential in cancer research (Ovádeková, Jantová, Theiszová, & Labuda, 2005).
Antibacterial Activity
Research by Appani et al. (2016) on quinazolin-4(3H)-ones revealed notable antibacterial properties, indicating its use in microbiological and medical research (Appani, Bhukya, & Gangarapu, 2016).
Antimycobacterial Activity
Sathe et al. (2011) investigated the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, a related group to quinazolines, emphasizing their importance in infectious disease research (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Diuretic Agents
Maarouf, El‐Bendary, & Goda (2004) studied quinazolin-4(3H)-one derivatives as diuretic agents, demonstrating their potential in renal and cardiovascular research (Maarouf, El‐Bendary, & Goda, 2004).
Positron Emission Tomography (PET) Imaging
Holt et al. (2006) synthesized [11C]gefitinib for imaging epidermal growth factor receptor tyrosine kinase with PET, showing the utility of quinazoline derivatives in diagnostic imaging (Holt, Ravert, Dannals, & Pomper, 2006).
Antiviral Activities
Selvam et al. (2007) designed and synthesized quinazolin-4(3H)-ones with antiviral activities against respiratory and biodefense viruses, underlining their significance in virology and pandemic response research (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O3S/c27-19-3-1-2-17(14-19)16-35-26-29-23-15-18(24(32)30-10-12-34-13-11-30)4-9-22(23)25(33)31(26)21-7-5-20(28)6-8-21/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHQWKIPNBLRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

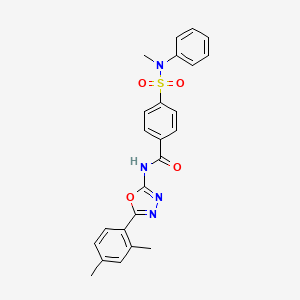
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2939870.png)
![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)
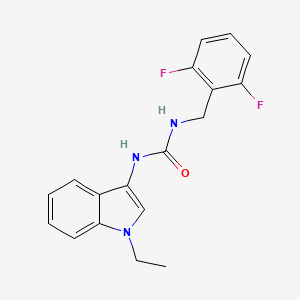

![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)

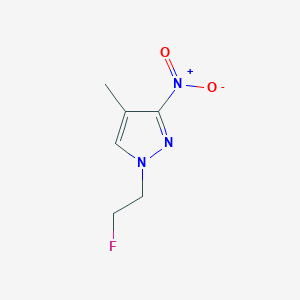
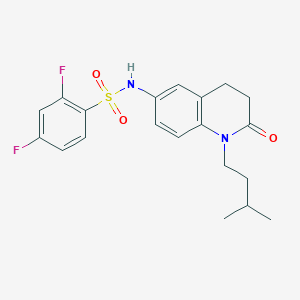

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2939885.png)
![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)
